molecular formula C6H8N2 B564861 1,2-Benzenediamine-15N2 CAS No. 116006-97-4

1,2-Benzenediamine-15N2

Cat. No. B564861
M. Wt: 110.13
InChI Key: GEYOCULIXLDCMW-BFGUONQLSA-N
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Description

1,2-Benzenediamine-15N2, also known as o-phenylenediamine-15N2, is a chemical compound that has two nitrogen atoms in the benzene ring . It serves as both a catalyst and an inhibitor in biochemical reactions, offering insights into reaction dynamics . Environmental chemists use it to track nitrogen-containing pollutants in soil and water .


Synthesis Analysis

The synthesis of 1,2-Benzenediamine-15N2 involves the transamination of N, N-dimethyl enaminones with (S)-quininamine . The 1,2-benzenediamine-type catalysts were prepared in 3 steps from (S)-quininamine and ortho-fluoronitrobenzene derivatives .


Molecular Structure Analysis

The molecular formula of 1,2-Benzenediamine-15N2 is C6H8N2 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,2-Benzenediamine-15N2 has been used in the synthesis of novel chiral H-bond donor bifunctional organocatalysts . Its organocatalytic activity was evaluated in the Michael addition of acetylacetone to trans-β-nitrostyrene .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Benzenediamine-15N2 can be found in the NIST/TRC Web Thermo Tables . These include data on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .

Scientific Research Applications

Application 1: Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts

  • Scientific Field : Organic Chemistry, specifically Organocatalysis .
  • Summary of the Application : 1,2-Benzenediamine is used in the synthesis of bifunctional, noncovalent organocatalysts. These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor .
  • Methods of Application or Experimental Procedures : A four-step synthesis process was developed. The process involved nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine. This was followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group. The final step involved acylation, sulfonation, reductive alkylation, and arylation, leading to the four subtypes of organocatalysts .
  • Results or Outcomes : The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene. The addition product was yielded with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Application 2: Preparation of 15−15N2-Enriched Water for Nitrogen Fixation Assessments

  • Scientific Field : Microbiology, specifically Nitrogen Fixation .
  • Summary of the Application : 1,2-Benzenediamine-15N2 is used in the preparation of 15−15N2-enriched water for nitrogen fixation assessments. This method was proposed as a modification to the commonly used 15N2 tracer assay for the determination of dinitrogen (N2) fixation, which can underestimate the activity of aquatic N2-fixing organisms .
  • Methods of Application or Experimental Procedures : The procedure involves filling sterile-filtered water into serum bottles and adding 15−15N2 gas to the water in amounts exceeding the standard N2 solubility, followed by vigorous agitation (vortex mixing ≥ 5 min). Optionally, water can be degassed at low-pressure (≥950 mbar) for 10 min prior to the 15−15N2 gas addition to indirectly enhance the 15−15N2 concentration .
  • Results or Outcomes : The final 15N-atom% excess was 5% after replacing 2–5% of the incubation volume with 15−15N2-enriched water .

Application 3: Synthesis of Chiral H-Bond Donor Bifunctional Organocatalysts

  • Scientific Field : Organic Chemistry, specifically Organocatalysis .
  • Summary of the Application : 1,2-Benzenediamine is used in the synthesis of chiral H-bond donor bifunctional organocatalysts based on a chiral (S)-quininamine scaffold and enaminone or 1,2-benzenediamine scaffolds as HBDs .
  • Methods of Application or Experimental Procedures : The synthesis involves the creation of 24 novel chiral H-bond donor bifunctional organocatalysts based on a chiral (S)-quininamine scaffold and enaminone or 1,2-benzenediamine scaffolds as HBDs .
  • Results or Outcomes : The synthesized organocatalysts were evaluated in a Michael addition model of acetylacetone to trans-β-nitrostyrene .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) provided by chemical suppliers .

Future Directions

1,2-Benzenediamine-15N2 has potential applications in the field of asymmetric organocatalysis . It has been used in the synthesis of novel chiral H-bond donor bifunctional organocatalysts, which have shown promising results in the Michael addition of acetylacetone to trans-β-nitrostyrene .

properties

IUPAC Name

benzene-1,2-di(15N2)amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOCULIXLDCMW-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[15NH2])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenediamine-15N2

Synthesis routes and methods I

Procedure details

A two-stage process for the co-production of aniline and m-phenylenediamine where, in the first stage, benzene, nitric acid, and sulfuric acid are reacted in a liquid phase to produce in greater amounts nitrobenzene (approximately 70%) and m-dinitrobenzene (approximately 30%), and in lesser or trace amounts o-dinitrobenzene and p-dinitrobenzene, and water; and in the second stage the products of the first stage are reacted with hydrogen in the gas phase to produce aniline (approximately 70%) and m-phenylenediamine (approximately 30%) in greater amounts, and o-phenylenediamine and p-phenylenediamine in lesser amounts, and water. The reaction products are separated by distillation. The first stage of a preferred embodiment of the process is characterized in that a concentrated mixture of nitric acid and sulfuric acid are fed along with mononitrobenzene to a first reactor for producing dinitrobenzene, and then the dilute acid mixture recovered from this first reactor is fed along with benzene to a second reactor for producing the mononitrobenzene used as a reactant in the first reactor. The second stage, which provides the aniline and m-phenylenediamine in major amounts, is characterized in that the hydrogenation is carried out in the gas phase with product aniline serving as a diluent. The process is applicable to the co-production of other aromatic mono- and diamines.
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Yield
70%

Synthesis routes and methods II

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
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Synthesis routes and methods III

Procedure details

The quantities of residual glyoxal, methylglyoxal, and 3-deoxyglucosone in the sample solution were determined by high-performance liquid chromatography (HPLC) following the incubation. More specifically, 40 μl of 2M perchloric acid, 40 μl of 1% o-phenylenediamine, and 100 μl of 25 μM 2,3-butanedione were added to 100 μl of the sample after the incubation; the mixture was stirred and incubated at 25° C. for 1 hour. Quinoxaline derivatives produced in the reaction of the dicarbonyl compounds and o-phenylenediamine were quantified by HPLC using a reverse-phase column according to the method of Ohmori et al. (Ohmori S. et al., J. Chromatogr. 414: 149–155,1987). Glyoxal, methylglyoxal, and 3-deoxyglucosone were used as standard samples.
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Synthesis routes and methods IV

Procedure details

17.8 Parts of o-propionyl-benzoic acid and 11 parts of o-phenylenediamine are heated for 1 hour in 200 parts of chlorobenzene while distilling off water and chlorobenzene. The excess chlorobenzene is then removed in vacuo and the residue is distilled under high vacuum. The destillate solidifies and is recrystallised from a little ethyl acetate. The pure 4b-ethyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one of the formula ##STR30## melts at 134°. 4b-methyl-4b,5-dihydro-11H-benzo[4,5]imidazo[2,1-a]isoindol-11-one (M.P. 182.5°) is produced in an analogous manner from o-acetylbenzoic acid and o-phenylenediamine.
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